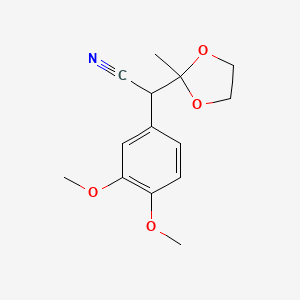
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential therapeutic applications. This compound belongs to the class of quinazolinones, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. In addition, it has been shown to have analgesic effects in animal models of pain. Furthermore, it has been reported to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential therapeutic applications and its well-established synthesis method. However, its limitations include the lack of understanding of its mechanism of action and the need for further investigation of its safety and efficacy.
Orientations Futures
There are several future directions for the research on 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as an anticancer agent. Another direction is to explore its effects on other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the safety and efficacy of this compound need to be further investigated in animal models and clinical trials. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in research and therapeutic applications.
In conclusion, 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 4-chloroaniline, 3-fluoroaniline, and anthranilic acid with acetic anhydride in the presence of phosphoric acid. The reaction mixture is then heated under reflux, and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. In addition, it has been shown to have potential as an anticancer agent.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(3-fluorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O/c21-14-8-10-16(11-9-14)24-19(13-4-3-5-15(22)12-13)23-18-7-2-1-6-17(18)20(24)25/h1-12,19,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXMYRICRCHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)

![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)




![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)